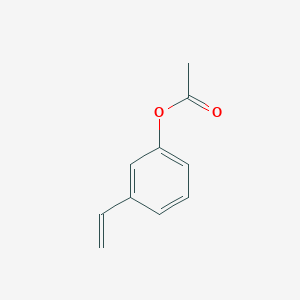
3-Acetoxystyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetoxystyrene is an organic compound with the molecular formula C10H10O2. It is a derivative of styrene, where the hydroxyl group on the benzene ring is replaced by an acetoxy group. This compound is used in various applications, including as an intermediate in pharmaceutical synthesis and in the production of photoresist materials .
准备方法
Synthetic Routes and Reaction Conditions: 3-Acetoxystyrene can be synthesized through several methods. One common method involves the reaction of 3-hydroxybenzaldehyde with acetyl chloride in a methylene chloride solution, followed by a Wittig reaction with methyltriphenylphosphonium bromide . Another method involves reacting 3-hydroxybenzaldehyde with acetic anhydride in a toluene solution, followed by a reaction with dibromomethane in the presence of zinc metal and active chloride .
Industrial Production Methods: Industrial production of this compound often employs a Heck reaction on 3-acetoxyhalobenzene (where X represents F, Cl, Br, or I) . This method is advantageous due to its higher yield and reduced waste production compared to other methods.
化学反应分析
Types of Reactions: 3-Acetoxystyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for epoxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Epoxides: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Styrenes: Formed through nucleophilic substitution reactions.
科学研究应用
3-Acetoxystyrene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of photoresist materials for microelectronics.
作用机制
The mechanism of action of 3-acetoxystyrene involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms . In polymer chemistry, it participates in polymerization reactions, forming polymers with specific properties based on the reaction conditions and comonomers used .
相似化合物的比较
4-Acetoxystyrene: Similar in structure but with the acetoxy group at the para position.
3-Hydroxystyrene: The hydroxyl group is not acetylated.
4-Hydroxystyrene: The hydroxyl group is at the para position.
Uniqueness: 3-Acetoxystyrene is unique due to its specific placement of the acetoxy group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties of the resulting polymers and other derivatives .
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
(3-ethenylphenyl) acetate |
InChI |
InChI=1S/C10H10O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3-7H,1H2,2H3 |
InChI 键 |
OWTJYMHZFCHOBI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC(=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


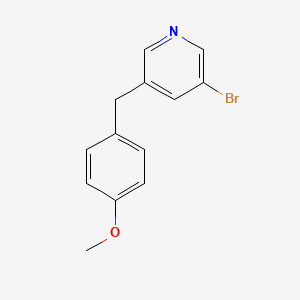

![6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14029989.png)
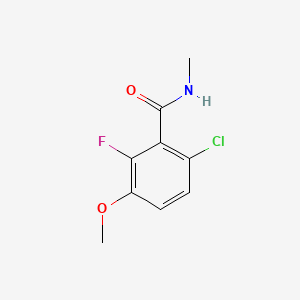
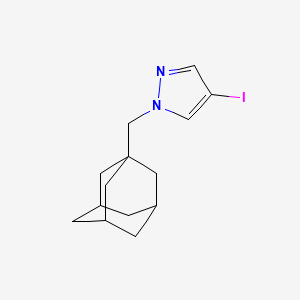

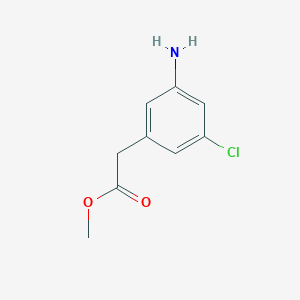
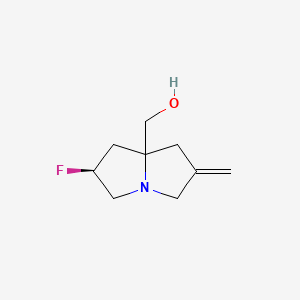
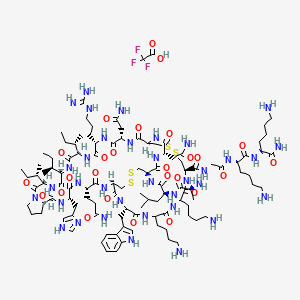
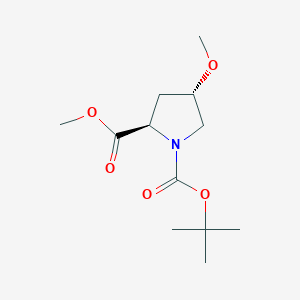

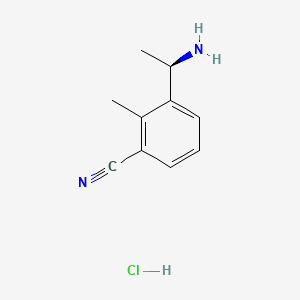

![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
